

Technical Guide: 5,5'-Difluoro-3,3'-bipyridine

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Compound of Interest

Compound Name: 5,5'-Difluoro-3,3'-bipyridine

CAS No.: 1820649-33-9

Cat. No.: B1434735

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Part 1: Executive Summary & Strategic Utility

5,5'-Difluoro-3,3'-bipyridine (Formula: $C_{10}H_6F_2N_2$) represents a specialized scaffold in medicinal chemistry and coordination materials.^[1] Unlike its more common 2,2'-bipyridine isomer (a classic chelator), the 3,3'-bipyridine framework provides a twisted, non-planar geometry that is critical for designing "molecular spacers" in Metal-Organic Frameworks (MOFs) and as a biostable core in drug discovery.

The incorporation of fluorine at the 5,5'-positions serves two critical functions:

- **Metabolic Blocking:** It obstructs the para-position relative to the nitrogen, a common site for oxidative metabolism (P450), thereby extending the half-life of the pharmacophore.^[1]
- **Electronic Modulation:** The strong electronegativity of fluorine lowers the pKa of the pyridine nitrogen, altering the hydrogen-bond acceptor capability without significantly increasing steric bulk (Fluorine Van der Waals radius $\approx 1.47 \text{ \AA}$ vs Hydrogen $\approx 1.20 \text{ \AA}$).^[1]

Part 2: Physicochemical Profile & Molecular Weight

Accurate molecular weight determination is the primary Critical Quality Attribute (CQA) for stoichiometry in synthesis and identification in High-Resolution Mass Spectrometry (HRMS).^[1]

Table 1: Molecular Constants[1][2]



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Isotopic Distribution (for Mass Spec Validation)

When analyzing the molecular ion cluster in MS, the following pattern confirms the structure:

- m/z 192.05 (100%): Base peak (C,
)
- m/z 193.05 (~11%): M+1 peak (due to C natural abundance)

Part 3: Synthetic Architecture

The synthesis of **5,5'-Difluoro-3,3'-bipyridine** is non-trivial due to the electron-deficient nature of the pyridine ring.[1] The most robust protocol involves a Palladium-Catalyzed Reductive Homocoupling of 3-bromo-5-fluoropyridine.[1]

Experimental Protocol: Reductive Homocoupling

Precursor: 3-Bromo-5-fluoropyridine (CAS: 407-20-5) Catalyst System: Pd(OAc)₂ / Ligand / Reductant

- Reaction Setup: In a dry Schlenk flask, dissolve 3-bromo-5-fluoropyridine (1.0 eq) in anhydrous DMF.
- Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and a phosphine ligand (e.g., PPh₃ or XPhos).[1]
- Reductant: Add a stoichiometric reductant, typically Zinc dust (0.6 eq) or Isopropanol with base (K₂CO₃) if using a transfer hydrogenation mechanism.[1]
- Conditions: Heat to 100°C under Argon atmosphere for 12–24 hours.
- Workup: Filter through Celite to remove metal residues.[1] Partition between EtOAc and Water.[1] The 3,3'-bipyridine product is often found in the organic layer but requires acid-base extraction for high purity.[1]

Workflow Visualization

The following diagram illustrates the reductive coupling pathway and the critical decision points for purification.



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Figure 1: Palladium-catalyzed reductive homocoupling workflow for the synthesis of **5,5'-Difluoro-3,3'-bipyridine**.

Part 4: Analytical Validation (The "Molecular Weight" Check)

To certify the identity of the synthesized molecule, you must validate the molecular weight and structural symmetry.[\[1\]](#)

High-Resolution Mass Spectrometry (HRMS)

Method: Electrospray Ionization (ESI) in Positive Mode.[\[1\]](#)

- Protocol: Dissolve 0.1 mg of sample in MeOH. Direct infusion at 5 μ L/min.
- Criteria:
 - Observed $[M+H]^+$: 193.0572 \pm 5 ppm.[\[1\]](#)
 - (Calculation: Monoisotopic Mass 192.0499 + Proton 1.0073 = 193.0572).[\[1\]](#)
- Troubleshooting: If you observe a mass of \sim 191, you may have formed the radical cation $[M]^+$ • (common in aromatics) or lost HF (unlikely under soft ESI).[\[1\]](#)

Nuclear Magnetic Resonance (^1H NMR)

Due to the C2 symmetry of the 3,3'-bipyridine scaffold, the NMR spectrum will appear simpler than the formula suggests. You will see signals for only one pyridine ring, integrating to double intensity.[\[1\]](#)

- Solvent: CDCl_3 or DMSO-d_6 .[\[1\]](#)
- Expected Signals (Chemical Shift δ):
 - H2 (s): \sim 8.5 - 8.7 ppm (Singlet, deshielded by N and adjacent ring).[\[1\]](#)
 - H4 (d): \sim 7.5 - 7.8 ppm (Couples with F).[\[1\]](#)
 - H6 (d): \sim 8.4 - 8.5 ppm (Couples with F).[\[1\]](#)

- Coupling Logic: The presence of Fluorine will split the H4 and H6 signals.[1] Look for $^1J_{CF}$ or $^3J_{HF}$ coupling constants (typically 5–10 Hz).[1]

Part 5: Applications in Drug Design[3]

The "Molecular Weight" of 192.17 makes this scaffold an ideal Fragment-Based Drug Discovery (FBDD) starting point.[1] It adheres to the "Rule of 3" (MW < 300, LogP < 3) used for fragment libraries.[1]

Bioisosteric Replacement Logic

In drug development, replacing a phenyl ring with a 3,3'-bipyridine core improves solubility.[1] Adding fluorine (as in this molecule) restores the lipophilicity required for protein binding pockets while blocking metabolic degradation.[1]



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Figure 2: Evolution of the scaffold from phenyl to fluorinated bipyridine for optimized pharmacokinetics.

References

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Sources

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